molecular formula C23H25N3O2S B4923799 1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide

1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide

カタログ番号 B4923799
分子量: 407.5 g/mol
InChIキー: TVNMSSLSKPYRBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide, commonly known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic uses in various medical conditions. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission.

作用機序

MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. By blocking the D3 receptor, MTIP reduces the activity of the mesolimbic dopamine system, which is involved in the reward pathway and drug-seeking behavior. MTIP also modulates the activity of the prefrontal cortex, which is involved in the regulation of cognitive function.
Biochemical and Physiological Effects
MTIP has been shown to have several biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of the mesolimbic dopamine system, and the modulation of the prefrontal cortex. MTIP has also been shown to reduce drug-seeking behavior, improve cognitive function, and reduce the negative symptoms of schizophrenia.

実験室実験の利点と制限

MTIP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, MTIP also has some limitations, including its limited solubility in water and its potential for off-target effects.

将来の方向性

There are several future directions for the study of MTIP, including the development of more potent and selective D3 receptor antagonists, the investigation of the role of D3 receptors in other medical conditions, and the exploration of the potential therapeutic uses of MTIP in combination with other drugs. Additionally, the development of new methods for the synthesis of MTIP and related compounds could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion
In conclusion, MTIP is a chemical compound that has been extensively studied for its potential therapeutic uses in various medical conditions. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. MTIP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, MTIP also has some limitations, including its limited solubility in water and its potential for off-target effects. There are several future directions for the study of MTIP, including the development of more potent and selective D3 receptor antagonists, the investigation of the role of D3 receptors in other medical conditions, and the exploration of the potential therapeutic uses of MTIP in combination with other drugs.

合成法

MTIP can be synthesized using a multistep process involving several chemical reactions. The synthesis method involves the reaction of 4-(1,3-thiazol-4-yl)aniline with 3-methoxybenzyl chloroformate to form the intermediate compound, which is then reacted with piperidine-3-carboxylic acid to obtain the final product, MTIP.

科学的研究の応用

MTIP has been extensively studied for its potential therapeutic uses in various medical conditions, including drug addiction, schizophrenia, and Parkinson's disease. In drug addiction, MTIP has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia, MTIP has been shown to improve cognitive function and reduce the negative symptoms of the disease. In Parkinson's disease, MTIP has been shown to improve motor function and reduce the adverse effects of dopamine agonists.

特性

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-21-6-2-4-17(12-21)13-26-11-3-5-19(14-26)23(27)25-20-9-7-18(8-10-20)22-15-29-16-24-22/h2,4,6-10,12,15-16,19H,3,5,11,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNMSSLSKPYRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。